molecular formula C10H16O3 B14392863 3-(Hydroxymethyl)-7-methylocta-2,6-dienoic acid CAS No. 87829-21-8

3-(Hydroxymethyl)-7-methylocta-2,6-dienoic acid

Cat. No.: B14392863
CAS No.: 87829-21-8
M. Wt: 184.23 g/mol
InChI Key: UOVHPQCTXBEEOA-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-7-methylocta-2,6-dienoic acid is an organic compound characterized by its unique structure, which includes a hydroxymethyl group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-7-methylocta-2,6-dienoic acid typically involves multi-step organic reactions. One common method includes the hydroxymethylation of a precursor compound, followed by further functional group modifications to introduce the diene system. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process might include the use of green chemistry principles to minimize environmental impact, such as using aqueous formaldehyde in a basic medium for hydroxymethylation .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)-7-methylocta-2,6-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The diene system can be reduced to form a saturated compound.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the diene system results in a saturated hydrocarbon .

Scientific Research Applications

3-(Hydroxymethyl)-7-methylocta-2,6-dienoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Hydroxymethyl)-7-methylocta-2,6-dienoic acid exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the diene system can undergo conjugation with other molecules. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Properties

CAS No.

87829-21-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(hydroxymethyl)-7-methylocta-2,6-dienoic acid

InChI

InChI=1S/C10H16O3/c1-8(2)4-3-5-9(7-11)6-10(12)13/h4,6,11H,3,5,7H2,1-2H3,(H,12,13)

InChI Key

UOVHPQCTXBEEOA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC(=O)O)CO)C

Origin of Product

United States

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